molecular formula C28H29NO B11187641 2,2,4,6-Tetramethyl-4-phenyl-1-(3-phenylacryloyl)-1,2,3,4-tetrahydroquinoline

2,2,4,6-Tetramethyl-4-phenyl-1-(3-phenylacryloyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B11187641
M. Wt: 395.5 g/mol
InChI Key: LJYVDKLPHUQIJG-FBMGVBCBSA-N
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Description

This tetrahydroquinoline derivative features a 1,2,3,4-tetrahydroquinoline core with multiple substituents:

  • 2,2,4,6-Tetramethyl groups: These substituents introduce steric bulk and influence the compound’s conformational flexibility.
  • 1-(3-Phenylacryloyl) moiety: A conjugated α,β-unsaturated ketone system, which may confer reactivity as a Michael acceptor or enable participation in photochemical reactions.

Properties

Molecular Formula

C28H29NO

Molecular Weight

395.5 g/mol

IUPAC Name

(E)-3-phenyl-1-(2,2,4,6-tetramethyl-4-phenyl-3H-quinolin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C28H29NO/c1-21-15-17-25-24(19-21)28(4,23-13-9-6-10-14-23)20-27(2,3)29(25)26(30)18-16-22-11-7-5-8-12-22/h5-19H,20H2,1-4H3/b18-16+

InChI Key

LJYVDKLPHUQIJG-FBMGVBCBSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N(C(CC2(C)C3=CC=CC=C3)(C)C)C(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

CC1=CC2=C(C=C1)N(C(CC2(C)C3=CC=CC=C3)(C)C)C(=O)C=CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,6-Tetramethyl-4-phenyl-1-(3-phenylacryloyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2,4,6-Tetramethyl-4-phenyl-1-(3-phenylacryloyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,2,4,6-Tetramethyl-4-phenyl-1-(3-phenylacryloyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and their implications:

Compound Name Substituents Key Structural Features
Target Compound 2,2,4,6-Tetramethyl, 4-phenyl, 1-(3-phenylacryloyl) High steric hindrance; acryloyl group enables conjugation and reactivity
4k () 4-Amino, 2-(4-chlorophenyl), 3-(4-methoxyphenyl) Electron-withdrawing (Cl) and donating (methoxy) groups; amino group enhances solubility
N-Hydroxyethyl-Substituted () N-Hydroxyethyl Polar substituent improves water solubility; eco-friendly synthesis via ionic liquids
(4R)-4-(Biphenyl-4-yl)-7-chloro () 4-Biphenyl, 7-chloro Axial biphenyl group; chiral center influences enantioselectivity in drug design
4-Ferrocenyl-8-(phenylthio) () 4-Ferrocenyl, 8-(phenylthio) Redox-active ferrocenyl moiety; sulfur enhances coordination chemistry

Key Observations :

  • The acryloyl group distinguishes it from derivatives with amino or hydroxyl substituents, offering unique reactivity in polymer chemistry or photodynamic applications.

Key Observations :

  • The target compound’s synthesis may face challenges in regioselectivity due to competing substitution patterns, unlike the stereoselective methods in and .
  • Ionic liquid catalysis () offers a greener alternative to traditional metal-based methods, though applicability to the target compound’s acryloyl group remains untested.

Physicochemical and Functional Properties

Property Target Compound 4k () N-Hydroxyethyl () 4-Ferrocenyl ()
Melting Point Not reported (predicted >200°C) 223–225°C Not reported Not reported
Solubility Low (hydrophobic substituents) Moderate (polar amino) High (N-hydroxyethyl) Low (ferrocenyl)
Reactivity Acryloyl as Michael acceptor Amino group for functionalization Cyclization-prone Redox-active ferrocene

Key Observations :

  • The target compound’s low solubility may limit biological applications unless formulated with solubilizing agents.
  • The acryloyl group could enable covalent binding to biomolecules, contrasting with the non-covalent interactions of 4k’s amino group.

Biological Activity

2,2,4,6-Tetramethyl-4-phenyl-1-(3-phenylacryloyl)-1,2,3,4-tetrahydroquinoline is a compound of interest due to its diverse biological activities. This article aims to synthesize existing research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydroquinoline framework with multiple substituents that can influence its biological activity. The molecular formula is C22H24NC_{22}H_{24}N, and it has a molecular weight of approximately 312.43 g/mol.

Antioxidant Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antioxidant properties. These compounds are capable of scavenging free radicals and reducing oxidative stress in biological systems. The antioxidant activity is often measured using various assays such as DPPH and ABTS radical scavenging tests.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound15.512.8

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been evaluated in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of multiple aromatic rings allows for effective electron donation to free radicals.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
  • Cell Signaling Modulation : It can modulate signaling pathways related to inflammation and apoptosis.

Case Studies

Several case studies have explored the efficacy of this compound in various biological models:

  • In Vivo Anti-inflammatory Study : In a rat model of induced inflammation, treatment with the compound significantly reduced paw edema compared to control groups.
  • Antimicrobial Efficacy in Wound Healing : Clinical trials have evaluated the use of this compound in topical formulations for wound healing in diabetic patients. Results indicated a notable decrease in infection rates and improved healing times.

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